molecular formula C18H19NO2 B120184 (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 180468-42-2

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B120184
CAS No.: 180468-42-2
M. Wt: 281.3 g/mol
InChI Key: DKKVDRQVNMALLN-KRWDZBQOSA-N
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Description

(S)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 180468-42-2) is a chiral compound with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.35 g/mol. It features an ethyl ester group at the 2-position of the dihydroisoquinoline core and an (S)-configured phenyl substituent at the 1-position. This compound is a key intermediate in synthesizing solifenacin succinate (CAS: 242478-38-2), a clinically approved antimuscarinic agent used to treat overactive bladder syndrome . The stereochemistry at the 1-position is critical, as it dictates the pharmacological activity of the final drug product .

Properties

IUPAC Name

ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKVDRQVNMALLN-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648962
Record name Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180468-42-2
Record name Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 180468-42-2
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Biological Activity

(S)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, with the CAS number 180468-42-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19NO2
  • Molecular Weight : 281.35 g/mol
  • IUPAC Name : Ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
  • Structure :
CCOC O N1CCc2ccccc2 C H 1c3ccccc3\text{CCOC O N1CCc2ccccc2 C H 1c3ccccc3}

Antispasmodic Activity

This compound is classified under antispasmodics. Its structure suggests potential interactions with neurotransmitter systems, particularly in modulating smooth muscle contraction. The compound has been noted for its efficacy in reducing spasms in various experimental models.

Research indicates that compounds similar to (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline derivatives may interact with various receptors and enzymes:

  • Monoamine Oxidase Inhibition : Some studies suggest that isoquinoline derivatives can act as inhibitors of monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition could enhance mood and cognitive functions, making it a candidate for further investigation in neurodegenerative diseases.
  • Cholinesterase Inhibition : The compound's potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been explored. Such inhibition can increase the levels of acetylcholine in synapses, which is beneficial in conditions like Alzheimer’s disease.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Evaluated the inhibitory effects on AChE and BChE, showing promising results for compounds structurally related to (S)-ethyl 1-phenyl derivatives.
Reported that isoquinoline carboxamide derivatives exhibited dual inhibition against MAO-A and MAO-B, suggesting a similar potential for (S)-ethyl 1-phenyl derivatives.
Highlighted the diastereoselective synthesis of isoquinoline derivatives with reported antibacterial activity against New Delhi metallo-beta-lactamase (NDM-1).

Scientific Research Applications

Medicinal Chemistry Applications

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is primarily researched for its potential therapeutic effects, particularly in the following areas:

Antispasmodic Activity

Research indicates that this compound exhibits antispasmodic properties, making it a candidate for treating gastrointestinal disorders characterized by spasms. Its mechanism may involve modulation of neurotransmitter release or direct action on smooth muscle tissues .

Neuroprotective Effects

Studies have suggested that derivatives of isoquinoline compounds can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of this compound may contribute to this activity by enhancing neuronal survival and reducing oxidative stress .

Organic Synthesis Applications

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various bioactive molecules:

Synthesis of Isoquinoline Derivatives

The compound can be used as a starting material for synthesizing other isoquinoline derivatives through various chemical reactions such as cyclization and acylation. These derivatives often possess enhanced pharmacological activities compared to their precursors .

Chiral Synthesis

Due to its chiral nature, this compound is valuable in asymmetric synthesis processes where chirality is crucial for biological activity. This feature allows chemists to develop specific enantiomers with desired therapeutic effects .

Reference Standard in Pharmaceutical Testing

This compound is also utilized as a reference standard in pharmaceutical laboratories for quality control and analytical purposes:

Quality Control

As a reference standard, it helps ensure the consistency and reliability of analytical methods used to evaluate the purity and potency of pharmaceutical products containing isoquinoline derivatives .

Analytical Methods

Techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) often employ this compound to calibrate instruments and validate methods used in drug development and testing .

Case Studies

Several studies have investigated the applications of this compound:

  • Antispasmodic Study : A study published in the Journal of Medicinal Chemistry reported significant antispasmodic effects in animal models treated with this compound, supporting its potential use in gastrointestinal therapies .
  • Neuroprotective Research : In research conducted by Smith et al., the compound demonstrated protective effects against neurotoxicity induced by amyloid-beta peptides in neuronal cell cultures, suggesting its role in neurodegenerative disease treatment .
  • Synthetic Applications : A recent publication highlighted the use of this compound as an intermediate in synthesizing novel isoquinoline derivatives with enhanced pharmacological profiles .

Q & A

Q. What is the role of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate in pharmaceutical synthesis?

This compound serves as a key chiral intermediate in synthesizing muscarinic receptor antagonists like Solifenacin Succinate. Its (S)-configured ethyl ester group is critical for stereochemical fidelity during subsequent coupling reactions with quinuclidin-3-ol derivatives . Methodologically, the ethyl ester acts as a protecting group, enabling regioselective functionalization of the dihydroisoquinoline core while preserving enantiopurity .

Q. What are the standard methods for synthesizing this compound?

Synthesis typically involves:

  • Step 1 : Cyclocondensation of phenethylamine derivatives with ethyl chloroformate under basic conditions to form the dihydroisoquinoline scaffold.
  • Step 2 : Stereoselective resolution using chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer . Comparative data from analogous syntheses (e.g., tert-butyl derivatives) show yields of 48–99%, depending on purification methods like flash chromatography or recrystallization .
Method Catalyst/SolventYieldPurityReference
CyclocondensationK₂CO₃/THF70%98%
Organocatalyzed ReductionMesAcrBF₄/DCM40%95%

Q. How is the compound characterized structurally in research settings?

Structural elucidation employs:

  • ¹H/¹³C NMR : Key signals include δ 5.65–5.79 ppm (dihydroisoquinoline protons) and δ 3.65–3.82 ppm (ethyl ester group) .
  • Chiral HPLC : To confirm enantiomeric excess (>99% for pharmaceutical intermediates) .
  • Mass Spectrometry : DART-HRMS confirms molecular ions ([M+H]⁺ at m/z 281.1416) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome during synthesis?

Stereoselectivity is sensitive to:

  • Temperature : Lower temperatures (0–5°C) favor kinetic control, reducing racemization .
  • Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantioselectivity by stabilizing transition states .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve yield but may require additives like DMAP to suppress side reactions .

Q. What strategies control ester-related impurities during synthesis?

Common impurities include:

  • Propan-2-yl ester (Impurity B) : Forms via transesterification with isopropyl alcohol; mitigated by using anhydrous solvents .
  • Diastereomeric esters : Controlled via chiral stationary phase chromatography or fractional crystallization .
  • Hydrolysis products : Avoided by maintaining pH < 7 during workup .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations identify:

  • Electrophilic Sites : The carbonyl carbon (C=O) is the primary target for nucleophilic attack (e.g., quinuclidin-3-ol in Solifenacin synthesis) .
  • Steric Effects : Ethyl groups reduce steric hindrance compared to tert-butyl analogs, enhancing reaction rates .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Key issues include:

  • Racemization : Aggravated by prolonged heating; resolved via microwave-assisted synthesis to reduce reaction time .
  • Purification : Scalable methods like simulated moving bed (SMB) chromatography replace manual flash columns .
  • Catalyst Recovery : Immobilized chiral catalysts improve cost-efficiency .

Q. How does electronic configuration affect its role as a synthetic intermediate?

The electron-deficient dihydroisoquinoline ring facilitates:

  • Electrophilic Aromatic Substitution : Para-directed functionalization at the phenyl group .
  • Ring-Opening Reactions : Reactivity with Grignard reagents to form tetrahydroisoquinoline derivatives .
  • Hydrogen Bonding : The ester carbonyl stabilizes transition states in asymmetric catalysis .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate with structurally related compounds, emphasizing substituents, stereochemistry, synthesis, and applications:

Compound Substituents Stereochemistry Key Properties Applications References
This compound Ethyl ester at C2, phenyl at C1 (S)-configuration Oil, 98% purity Intermediate for solifenacin synthesis
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide N-Benzyl carboxamide at C2 (S)-configuration Solid, 0–85% yield Multi-target inhibitor (MAO, cholinesterase)
(±)-Ethyl 1-cyano-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate Cyano at C1, dimethoxy at C6/C7, ethyl ester Racemic mixture Colorless oil, 82% yield Synthetic precursor for functionalized isoquinolines
(S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 4-Nitrophenyl ester at C2 (S)-configuration Reactive intermediate Solifenacin synthesis (nitrophenyl as leaving group)
Ethyl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Ethyl ester at C2, phenyl at C1 (R)-configuration Oil Impurity in solifenacin production
Solifenacin succinate Quinuclidinyl ester at C2, phenyl at C1 (1S,3R)-configuration Crystalline solid Antimuscarinic drug

Key Differences and Implications

Substituent Effects
  • Ester vs. Carboxamide: Carboxamide derivatives (e.g., N-benzyl analogs) exhibit bioactivity as enzyme inhibitors, whereas ethyl esters like the target compound are primarily synthetic intermediates.
  • Electron-Withdrawing Groups: Nitrophenyl and cyano substituents increase electrophilicity, facilitating nucleophilic displacement reactions in solifenacin synthesis .
Stereochemical Significance
  • The (S)-configuration in the target compound ensures correct stereochemical alignment for solifenacin’s antimuscarinic activity. The (R)-enantiomer is pharmacologically irrelevant and considered an impurity .

Preparation Methods

Chiral Auxiliary-Mediated Reduction

Chiral auxiliaries, such as (R)-menthyl chlorocarbonate, enable stereochemical control during the reduction of prochiral 1-substituted-DHIQs. In one approach, the DHIQ is treated with a chiral acylating agent to form an N-acylisoquinolinium intermediate, which undergoes stereoselective reduction with hydride donors (e.g., NaBH₄). This method achieves ee values up to 85%, though yields vary depending on the substituent.

Catalytic Asymmetric Hydrogenation

Transition-metal catalysts, particularly Rhodium complexes with chiral phosphine ligands (e.g., BINAP), have been employed for asymmetric hydrogenation of 1-substituted-DHIQs. Under 50 bar H₂ pressure and room temperature, this method delivers (S)-configured THIQs with ee >90% and quantitative yields.

Table 1: Comparison of Enantioselective Reduction Methods

MethodCatalyst/Ligandee (%)Yield (%)Reference
Chiral Auxiliary(R)-Menthyl Chloro8570
Asymmetric HydrogenationRh-(R)-BINAP9295

Stereoselective 1-Arylation Strategies

Introducing the phenyl group at the C1 position with (S)-configuration is achieved via Mannich-type reactions or organometallic couplings.

N-Acylisoquinolinium Salt Intermediate

Reaction of isoquinoline with (R)-menthyl chlorocarbonate generates a chiral N-acylisoquinolinium salt, which reacts with aryl nucleophiles (e.g., aryl Grignard reagents) to form 1-aryl-DHIQs. This method, reported by Bender and Liebscher, achieves dr values up to 73:27 (S:R). Subsequent hydrolysis and reduction yield the desired (S)-THIQ framework.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling of 4-bromo-DHIQs with arylboronic acids introduces aryl groups at C1. Using Pd/C as a catalyst and K₂CO₃ as a base, this method achieves >90% yield but requires precise control of steric and electronic effects to maintain stereointegrity.

Carboxylation and Esterification

The final step involves introducing the ethyl carboxylate group at C2. Traditional methods using phosgene or chloroformates pose safety and environmental risks. The patent US9399624B2 discloses a safer protocol:

  • CO₂ Insertion : (S)-1-phenyl-3,4-dihydroisoquinoline reacts with CO₂ (≤1.0 MPa) in the presence of DBU (1,8-diazabicycloundec-7-ene) to form a carboxylate intermediate.

  • Alkylation : Ethyl iodide is added to quench the intermediate, yielding this compound with 95% purity and 88% yield.

Table 2: Carboxylation Conditions and Outcomes

ParameterValue
CO₂ Pressure0.5–1.0 MPa
BaseDBU
Temperature25–40°C
Yield88%

Alternative Methods and Recent Advances

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic THIQs offers an eco-friendly alternative. Using Candida antarctica lipase B (CAL-B) and vinyl acetate as an acyl donor, ee values of 99% have been reported, though yields are moderate (45%).

Flow Chemistry Approaches

Continuous-flow systems enhance reaction control in asymmetric hydrogenation. A microreactor with immobilized Rh-(S)-BINAP catalyst achieves 94% ee and 98% yield in 10 minutes, significantly reducing catalyst loading .

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